molecular formula C23H22N4O2S B2813591 2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-phenethylacetamide CAS No. 941942-66-1

2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-phenethylacetamide

Cat. No.: B2813591
CAS No.: 941942-66-1
M. Wt: 418.52
InChI Key: HDTSSRZYGBVYGN-UHFFFAOYSA-N
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Description

This compound features a thiazolo[4,5-d]pyridazin core, a bicyclic heterocyclic system combining thiazole and pyridazine rings. Key structural elements include:

  • N-Phenethylacetamide side chain: A phenethyl group linked via an acetamide moiety, which may enhance solubility and modulate receptor binding.
  • 2-Methyl-4-oxo groups: A methyl group at position 2 and a ketone at position 4, influencing electronic properties and stability.

Properties

IUPAC Name

2-[2-methyl-7-(4-methylphenyl)-4-oxo-[1,3]thiazolo[4,5-d]pyridazin-5-yl]-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O2S/c1-15-8-10-18(11-9-15)20-22-21(25-16(2)30-22)23(29)27(26-20)14-19(28)24-13-12-17-6-4-3-5-7-17/h3-11H,12-14H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDTSSRZYGBVYGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(=O)C3=C2SC(=N3)C)CC(=O)NCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

Compounds with similar structures have been shown to exhibit antioxidant and antifungal activities. This suggests that the compound may interact with targets involved in oxidative stress and fungal growth.

Result of Action

The compound has been reported to exhibit antioxidant and antifungal activities. This suggests that it may have a protective effect against oxidative stress and could potentially inhibit the growth of certain fungi.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolo-pyridazine derivatives. The compound has been evaluated against various cancer cell lines, including A549 (lung cancer) and C6 (glioma) cells. The following findings summarize its anticancer properties:

  • Mechanism of Action : The compound has shown the ability to induce apoptosis in tumor cells, a crucial mechanism for anticancer activity. This was assessed using assays such as MTT and acridine orange/ethidium bromide staining, which measure cell viability and apoptosis respectively .
  • Biological Assays : In vitro assays indicated that the compound effectively inhibits DNA synthesis and activates caspase pathways, leading to programmed cell death in cancer cells .
  • Comparative Efficacy : Studies comparing various thiazole derivatives revealed that modifications in substituents significantly affect their anticancer efficacy. Compounds with specific groups demonstrated enhanced cytotoxicity against targeted cancer cell lines .

Synthesis Methodologies

The synthesis of 2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-phenethylacetamide involves several innovative approaches:

  • Q-Tube Reactor Method : The use of high-pressure Q-Tube reactors has been explored to facilitate cyclocondensation reactions between thiazolidinones and arylhydrazonopropanals, leading to improved yields of thiazolo-pyridazine derivatives .
  • One-Pot Reactions : Synthesis via one-pot reactions has been optimized for efficiency, allowing for the simultaneous formation of multiple compounds while minimizing reaction times and by-products .
  • Characterization Techniques : The synthesized compounds have been characterized using various spectroscopic methods including FT-IR, NMR, and mass spectrometry to confirm their structures and purity .

Biological Evaluations

The biological activity of the compound extends beyond anticancer effects:

  • Antioxidant Properties : Preliminary tests have indicated low anti-lipid peroxidation activity, suggesting potential antioxidant properties that could be beneficial in preventing oxidative stress-related diseases .
  • Inhibition Studies : The compound's ability to inhibit lipoxygenase has been investigated, which is significant as lipoxygenase plays a role in inflammatory processes and could be a target for anti-inflammatory drug development .

Case Studies

Several case studies illustrate the application of this compound in research:

  • Case Study 1 : A study on the cytotoxic effects of thiazolo-pyridazine derivatives on A549 cells demonstrated significant growth inhibition at specific concentrations, suggesting a dose-dependent response that warrants further exploration into therapeutic windows .
  • Case Study 2 : Research involving structural modifications to enhance biological activity showed that certain substituents could amplify the anticancer effects while reducing cytotoxicity to normal cells, highlighting the importance of structure-activity relationships in drug design .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Modified Aromatic Substituents

  • N-(4-Chlorophenyl)-2-[2-methyl-4-oxo-7-(2-thienyl)thiazolo[4,5-d]pyridazin-5(4H)-yl]acetamide ():
    • Core similarity : Shares the thiazolo[4,5-d]pyridazin backbone.
    • Key differences :
  • Replaces the p-tolyl group with a 2-thienyl (a sulfur-containing heterocycle), altering electronic properties and solubility.
  • Substitutes the N-phenethyl side chain with N-(4-chlorophenyl) , introducing a polar chloro group that may affect binding affinity or metabolic stability.
    • Implications : The thienyl group could enhance interactions with sulfur-binding enzymes, while the 4-chlorophenyl may increase cytotoxicity or alter pharmacokinetics .

Pyrimido-Oxazin Derivatives ()

Although these compounds (e.g., 16c, 16d, 16e) feature a pyrimido[4,5-d][1,3]oxazin core instead of thiazolo-pyridazin, their substituent trends provide insights:

Compound Substituent (Position 4) HPLC Purity (%) Retention Time (min)
16c Propyl 99.34 9.37
16d Isopropyl 97.05 11.98
16e None 95.07 10.60
  • Key observations :
    • Bulkier substituents (e.g., isopropyl in 16d) correlate with longer HPLC retention times , suggesting increased hydrophobicity.
    • Higher purity (99.34% for 16c) may reflect optimized synthetic conditions for alkyl-substituted derivatives.
  • Relevance to target compound : The phenethyl group in the target molecule could similarly influence chromatographic behavior and purity during synthesis .

Thiazolo-Pyrimidine-Dione Derivatives ()

  • Example 124: 5-Amino-3-((2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)thiazolo[4,5-d]pyrimidine-2,7(3H,4H)-dione. Core difference: Replaces pyridazin with a pyrimidine-dione system, introducing additional hydrogen-bonding sites. Functional groups: Hydroxymethyl-tetrahydrofuran and amino groups enhance hydrophilicity, contrasting with the target compound’s aromatic substituents. Potential applications: The dione moiety may target nucleotide-binding proteins or kinases, whereas the target compound’s acetamide side chain could favor protease interactions .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-phenethylacetamide?

  • Methodology : The synthesis typically involves multi-step reactions, starting with the formation of the thiazolo[4,5-d]pyridazinone core. Key steps include:

  • Condensation of p-tolyl-substituted precursors with reagents like phosphorus pentasulfide to form the thiazole ring .
  • Subsequent acetylation using acyl chlorides (e.g., phenethylamine derivatives) to introduce the acetamide moiety .
  • Reaction monitoring via TLC or HPLC to ensure intermediate purity .
    • Critical Parameters : Solvent selection (e.g., DMF for polar intermediates), temperature control (reflux conditions for cyclization), and stoichiometric ratios of reagents .

Q. How is the molecular structure of this compound validated experimentally?

  • Techniques :

  • X-ray crystallography (using SHELX software for refinement ) to resolve the thiazolo-pyridazinone core and substituent orientations.
  • NMR spectroscopy (1H/13C) to confirm proton environments, particularly the p-tolyl and phenethyl groups .
  • IR spectroscopy to identify functional groups (e.g., C=O at ~1680 cm⁻¹ for the oxo and acetamide groups) .

Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?

  • Assays :

  • Enzyme inhibition studies (e.g., kinase or protease targets) using fluorescence-based assays to quantify IC₅₀ values .
  • Antimicrobial screening via broth microdilution to determine MIC values against bacterial/fungal strains .
  • Cytotoxicity testing (MTT assay) on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative activity .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing byproducts?

  • Approach :

  • Design of Experiments (DoE) to identify critical variables (e.g., reaction time, catalyst loading) .
  • Quantum chemical calculations (e.g., DFT) to model reaction pathways and transition states, guiding solvent/catalyst selection .
  • Scale-up strategies using flow chemistry to enhance heat/mass transfer and reduce side reactions .

Q. How to resolve contradictions in crystallographic vs. spectroscopic data for structural assignments?

  • Validation Methods :

  • Dual refinement in SHELXL to compare crystallographic data with NMR-derived restraints (e.g., NOE correlations) .
  • Dynamic NMR to study conformational flexibility in solution that may differ from solid-state structures .
  • Computational docking to validate bioactive conformations against target proteins .

Q. What mechanistic insights can be gained from structure-activity relationship (SAR) studies?

  • Methodology :

  • Analog synthesis with systematic substituent variations (e.g., p-tolyl → fluorophenyl) to assess electronic effects .
  • Molecular dynamics simulations to correlate substituent hydrophobicity with membrane permeability .
  • Free-energy perturbation (FEP) calculations to predict binding affinity changes for modified analogs .

Q. How to address discrepancies in biological activity data across different assay platforms?

  • Strategies :

  • Cross-validation using orthogonal assays (e.g., SPR for binding kinetics vs. enzymatic activity assays) .
  • Meta-analysis of published data on related thiazolo-pyridazinones to identify assay-specific biases .
  • Proteomic profiling (e.g., phosphoproteomics) to uncover off-target effects influencing activity .

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